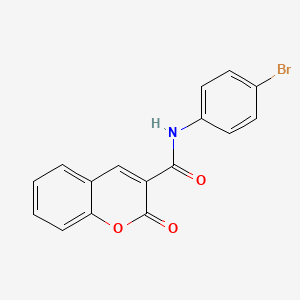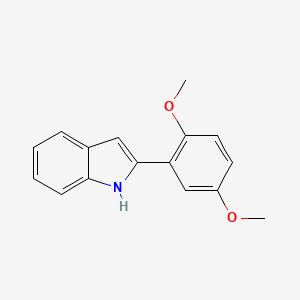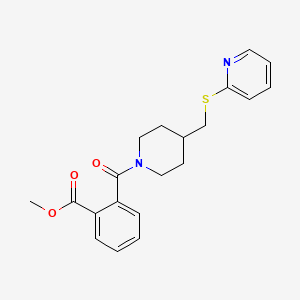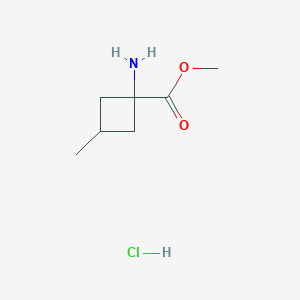![molecular formula C16H16ClNO4S B2549697 N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 425414-88-6](/img/structure/B2549697.png)
N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine" is a derivative of N-glycine, which is a known scaffold for various chemical reactions and biological activities. The presence of both sulfonyl and chloro-methylphenyl groups suggests that this compound could have interesting chemical properties and potential as a biological inhibitor or modulator.
Synthesis Analysis
The synthesis of related N-glycine derivatives has been explored in the literature. For instance, polymer-supported sulfonamide of N-glycine has been used to promote allylation of aldehydes and imines, leading to good to high yields in various cases . This suggests that similar methodologies could potentially be applied to synthesize the compound , with the possibility of high yields and stereoselectivity.
Molecular Structure Analysis
The molecular structure of N-glycine derivatives plays a crucial role in their biological activity. For example, the inhibitory activity of N-(phenylsulfonyl)glycines on rat lens aldose reductase was found to be enhanced by N-phenyl substitution, indicating that the molecular structure, particularly the substituents on the N-glycine, significantly affects the interaction with biological targets . This implies that the specific substituents in "N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine" could confer unique biological properties.
Chemical Reactions Analysis
The reactivity of N-glycine derivatives can be influenced by the substituents on the nitrogen and the aromatic ring. For instance, N-[[(substituted amino)phenyl]sulfonyl]glycines with increased lipophilic character showed greater aldose reductase inhibitory potential, and the presence of additional carbonyl and aromatic moieties was found to be beneficial for binding to the enzyme . This suggests that the chloro-methylphenyl and methylphenylsulfonyl groups in the compound of interest could also affect its reactivity and binding to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-glycine derivatives can be tailored by modifying their structure. For example, the solvation environment was used to achieve chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters, without racemization of the stereogenic carbon centers . This indicates that the solvation and reaction conditions can be optimized to preserve the integrity of the compound while modifying its physical and chemical properties.
Aplicaciones Científicas De Investigación
Herbicide Activity and Plant Interaction
- Growth Inhibition in Plants : N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and related sulfonylurea compounds like chlorsulfuron and sulfometuron methyl have been investigated for their herbicidal activity, particularly in inhibiting the growth of soybean cells and certain bacteria. These compounds act by blocking the synthesis of essential amino acids like valine and leucine, crucial for plant growth (Scheel & Casida, 1985).
Environmental Impact and Transport
- Leaching and Environmental Transport : Studies on herbicides such as glyphosate (structurally related to N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine) have shown that these chemicals can leach into water sources through preferential flow, raising concerns about their environmental impact. The transport of these compounds in agricultural settings emphasizes the need for understanding their environmental fate and transport mechanisms (Malone et al., 2004).
Biochemical and Pharmacological Research
- Glycine Transporter Inhibition : Research into glycine transporter-1 (GlyT1) inhibitors has led to the development of compounds derived from [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides, which are relevant to the study of N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine due to their sulfonyl and glycine components. These inhibitors have implications in neurological research and potential therapeutic applications (Lindsley et al., 2006).
Molecular Interaction and Complex Formation
- Molecular Inclusion and Recognition : The ability of certain compounds to form enantioselective inclusions with other molecules, such as methyl phenyl sulfoxides, has been explored for N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its analogs. These studies contribute to the understanding of molecular recognition and inclusion phenomena, which have implications in pharmaceutical and material sciences (Akazome et al., 2000).
Propiedades
IUPAC Name |
2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11-3-6-14(7-4-11)23(21,22)18(10-16(19)20)15-8-5-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPHNGNBKBDMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline](/img/structure/B2549615.png)
![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2549617.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549618.png)

![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2549628.png)



![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)
![methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2549636.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2549637.png)